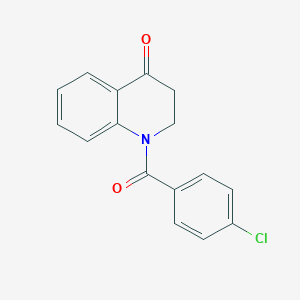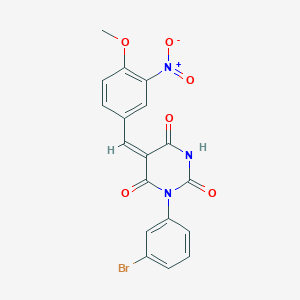
1-(4-chlorobenzoyl)-2,3-dihydro-4(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorobenzoyl)-2,3-dihydro-4(1H)-quinolinone, also known as Cbz-DL-Trp-OH, is a synthetic peptide that has gained significant attention in scientific research. This compound is a derivative of tryptophan and has been synthesized using various methods. Cbz-DL-Trp-OH has been shown to have potential therapeutic applications due to its unique mechanism of action and physiological effects.
作用機序
1-(4-chlorobenzoyl)-2,3-dihydro-4(1H)-quinolinoneH acts as an agonist for the mu-opioid receptor and delta-opioid receptor. It has been shown to have analgesic effects and can reduce pain perception. 1-(4-chlorobenzoyl)-2,3-dihydro-4(1H)-quinolinoneH also has neuroprotective effects and can prevent cell death by inhibiting the production of reactive oxygen species (ROS) and reducing inflammation.
Biochemical and Physiological Effects
1-(4-chlorobenzoyl)-2,3-dihydro-4(1H)-quinolinoneH has been shown to have various biochemical and physiological effects. It can reduce pain perception and has been used as an analgesic in animal studies. 1-(4-chlorobenzoyl)-2,3-dihydro-4(1H)-quinolinoneH has also been shown to have neuroprotective effects and can prevent cell death in the brain. It can reduce the production of ROS and inhibit inflammation. 1-(4-chlorobenzoyl)-2,3-dihydro-4(1H)-quinolinoneH has been used as a drug delivery system and can increase the bioavailability of drugs.
実験室実験の利点と制限
1-(4-chlorobenzoyl)-2,3-dihydro-4(1H)-quinolinoneH has several advantages for lab experiments. It is a synthetic peptide that can be easily synthesized using various methods. 1-(4-chlorobenzoyl)-2,3-dihydro-4(1H)-quinolinoneH has been shown to have potential therapeutic applications, and its mechanism of action and physiological effects have been extensively studied. However, there are also limitations to using 1-(4-chlorobenzoyl)-2,3-dihydro-4(1H)-quinolinoneH in lab experiments. The synthesis of 1-(4-chlorobenzoyl)-2,3-dihydro-4(1H)-quinolinoneH can be time-consuming and expensive, and the purity of the final product can be difficult to achieve. 1-(4-chlorobenzoyl)-2,3-dihydro-4(1H)-quinolinoneH is also sensitive to hydrolysis and can degrade over time.
将来の方向性
There are several future directions for the use of 1-(4-chlorobenzoyl)-2,3-dihydro-4(1H)-quinolinoneH in scientific research. 1-(4-chlorobenzoyl)-2,3-dihydro-4(1H)-quinolinoneH has potential therapeutic applications for the treatment of pain, neurodegenerative diseases, and drug delivery. Further studies are needed to determine the optimal dosages and administration methods for 1-(4-chlorobenzoyl)-2,3-dihydro-4(1H)-quinolinoneH. The synthesis of 1-(4-chlorobenzoyl)-2,3-dihydro-4(1H)-quinolinoneH can be optimized to improve the yield and purity of the final product. 1-(4-chlorobenzoyl)-2,3-dihydro-4(1H)-quinolinoneH can also be modified to improve its pharmacokinetic properties and increase its bioavailability.
Conclusion
1-(4-chlorobenzoyl)-2,3-dihydro-4(1H)-quinolinoneH is a synthetic peptide that has gained significant attention in scientific research due to its unique mechanism of action and potential therapeutic applications. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-(4-chlorobenzoyl)-2,3-dihydro-4(1H)-quinolinoneH have been discussed in this paper. Further studies are needed to fully understand the potential of 1-(4-chlorobenzoyl)-2,3-dihydro-4(1H)-quinolinoneH in scientific research and its potential as a therapeutic agent.
合成法
1-(4-chlorobenzoyl)-2,3-dihydro-4(1H)-quinolinoneH can be synthesized using various methods, including the Boc method, Fmoc method, and Cbz method. The Cbz method is the most commonly used method for the synthesis of 1-(4-chlorobenzoyl)-2,3-dihydro-4(1H)-quinolinoneH. In this method, tryptophan is protected using a carbobenzoxy (Cbz) group, and the peptide bond is formed using a coupling agent such as dicyclohexylcarbodiimide (DCC). The final product is obtained by deprotecting the Cbz group using hydrogenation or acid hydrolysis.
科学的研究の応用
1-(4-chlorobenzoyl)-2,3-dihydro-4(1H)-quinolinoneH has been used in various scientific research applications, including studies on opioid receptors, neuroprotection, and drug delivery. 1-(4-chlorobenzoyl)-2,3-dihydro-4(1H)-quinolinoneH has been shown to bind to opioid receptors and exhibit analgesic effects. It has also been shown to have neuroprotective effects and can prevent cell death in the brain. 1-(4-chlorobenzoyl)-2,3-dihydro-4(1H)-quinolinoneH has been used as a drug delivery system for various drugs, including anti-cancer drugs and antibiotics.
特性
IUPAC Name |
1-(4-chlorobenzoyl)-2,3-dihydroquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c17-12-7-5-11(6-8-12)16(20)18-10-9-15(19)13-3-1-2-4-14(13)18/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWBXDYXDCHUQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2C1=O)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1-oxophthalazin-2(1H)-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B6128873.png)
![1-{1-[2-(hexahydro-1H-pyrrolo[1,2-a][1,4]diazepin-2(3H)-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone trifluoroacetate](/img/structure/B6128879.png)
![3-(4-chlorophenyl)-5-[3-(2-isoxazolidinyl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6128886.png)
![4-(4-chloro-2-methylphenyl)-5-[2-(4-methyl-1-piperazinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B6128900.png)

![1-[2-methoxy-4-({[(3-methyl-5-isoxazolyl)methyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6128915.png)
amine hydrochloride](/img/structure/B6128924.png)
![ethyl (5-bromo-3-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B6128929.png)
![ethyl 4-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)-1-piperazinecarboxylate](/img/structure/B6128930.png)

![methyl 2-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6128957.png)
![1-({2-[acetyl(3-methylbutyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxamide](/img/structure/B6128964.png)
![2-{4-hydroxy-2-[(3,5,5-trimethyl-2-cyclohexen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}-N-phenylacetamide](/img/structure/B6128974.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B6128982.png)